L-Leucine benzyl ester p-toluenesulfonate salt L-Leucine benzyl ester p-toluenesulfonate salt
Brand Name: Vulcanchem
CAS No.: 1738-77-8
VCID: VC21540546
InChI: InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N
Molecular Formula: C20H27NO5S
Molecular Weight: 393.5 g/mol

L-Leucine benzyl ester p-toluenesulfonate salt

CAS No.: 1738-77-8

VCID: VC21540546

Molecular Formula: C20H27NO5S

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

L-Leucine benzyl ester p-toluenesulfonate salt - 1738-77-8

Description

L-Leucine benzyl ester p-toluenesulfonate salt, also known as O-Benzyl-L-leucine toluene-p-sulphonate, is a derivative of the amino acid L-leucine. It is commonly used in organic synthesis and as an intermediate in the production of pharmaceuticals. This compound is a salt formed from the benzyl ester of L-leucine and p-toluenesulfonic acid.

Synthesis and Preparation

The synthesis of L-Leucine benzyl ester p-toluenesulfonate involves reacting L-leucine with benzyl alcohol in the presence of p-toluenesulfonic acid. This process is similar to the synthesis of other amino acid benzyl ester p-toluenesulfonates, such as L-valine benzyl ester p-toluenesulfonate, which is prepared under azeotropic dehydration conditions using toluene as a solvent .

Applications

L-Leucine benzyl ester p-toluenesulfonate is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals. It serves as a precursor for synthesizing more complex molecules due to its reactive functional groups.

Chemical Identifiers and Specifications

IdentifierValue
CAS Number1738-77-8
Molecular FormulaC20H27NO5S
Molecular Weight (g/mol)393.50
MDL NumberMFCD00066117
InChI KeyQTQGHKVYLQBJLO-YDALLXLXSA-N
PubChem CID6451312
IUPAC NameBenzyl (2S)-2-amino-4-methylpentanoate; 4-methylbenzenesulfonic acid
SMILESCC1=CC=C(C=C1)S(O)(=O)=O.CC(C)CC@HC(=O)OCC1=CC=CC=C1

Research Findings and Uses

L-Leucine benzyl ester p-toluenesulfonate is used in research settings for its utility in peptide synthesis and as a building block for more complex organic molecules. Its stability and reactivity make it a valuable intermediate in various chemical reactions.

CAS No. 1738-77-8
Product Name L-Leucine benzyl ester p-toluenesulfonate salt
Molecular Formula C20H27NO5S
Molecular Weight 393.5 g/mol
IUPAC Name benzyl (2S)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1
Standard InChIKey QTQGHKVYLQBJLO-YDALLXLXSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+]
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)CC(C(=O)OCC1=CC=CC=C1)[NH3+]
Synonyms 1738-77-8;L-Leucinebenzylesterp-toluenesulfonatesalt;L-LeucineBenzylEsterp-Toluenesulfonate;L-Leucinebenzylestertosylate;(S)-Benzyl2-amino-4-methylpentanoate4-methylbenzenesulfonate;ST51037623;C20H27NO5S;Leu-ObzlTosOH;EINECS217-095-1;H-Leu-OBzl.Tos;H-Leu-OBzl.TosOH;H-Leu-OBzl??Tos;H-Leu-OBzl.Tos-OH;PubChem12971;H-Leu-OBzlinvertedexclamationmarkcurrencyTosOH;H-LEU-OBZLP-TOSYLATE;L9759_SIGMA;SCHEMBL717091;Jsp003556;61872_FLUKA;61872_SIGMA;CTK4D4791;MolPort-003-937-801;QTQGHKVYLQBJLO-YDALLXLXSA-N;benzylleucinatep-toluenesulfonate
PubChem Compound 6451312
Last Modified Aug 15 2023

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